molecular formula C11H17NS B13258234 (1-Cyclopropylethyl)[2-(thiophen-2-YL)ethyl]amine

(1-Cyclopropylethyl)[2-(thiophen-2-YL)ethyl]amine

Cat. No.: B13258234
M. Wt: 195.33 g/mol
InChI Key: QWPCYCNIEFXEAF-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C11H17NS. This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a thiophene ring. The presence of both cyclopropyl and thiophene groups makes this compound interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine typically involves the reaction of cyclopropyl ethylamine with 2-bromoethyl thiophene under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl and thiophene groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine is unique due to the presence of both cyclopropyl and thiophene groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

1-cyclopropyl-N-(2-thiophen-2-ylethyl)ethanamine

InChI

InChI=1S/C11H17NS/c1-9(10-4-5-10)12-7-6-11-3-2-8-13-11/h2-3,8-10,12H,4-7H2,1H3

InChI Key

QWPCYCNIEFXEAF-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NCCC2=CC=CS2

Origin of Product

United States

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